
Dalbergin
Overview
Description
Dalbergin (6-Hydroxy-7-Methoxy-4-Phenylcoumarin) is a neoflavonoid belonging to the 4-phenylcoumarin subclass, primarily isolated from plants in the Dalbergia genus, such as Dalbergia sissoo and Dalbergia odorifera . Its molecular formula is C₁₆H₁₂O₄, with a molecular weight of 268.26 g/mol . Structurally, it features a coumarin backbone substituted with a phenyl group at the 4-position, a hydroxyl group at C-6, and a methoxy group at C-7 (Figure 1) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dalbergin can be synthesized through various methods. One notable method involves the benzophenone route, which, although not the most advantageous, is convenient for the preparation of related compounds like allo-dalbergin . The synthesis typically involves the use of hydrobromic acid and anhydrous potassium carbonate .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Dalbergia species. extraction from the heartwood of Dalbergia latifolia is a primary method, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Dalbergin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine and chlorine are used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted coumarins and quinones.
Scientific Research Applications
Dalbergin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other neoflavonoids and coumarins.
Biology: Studied for its role in plant defense mechanisms and interactions with herbivores.
Medicine: Investigated for its potential anti-diabetic, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the production of natural dyes and as a component in traditional herbal medicines.
Mechanism of Action
Dalbergin exerts its effects through various molecular pathways:
Anti-diabetic Activity: this compound inhibits alpha-amylase activity, reducing the breakdown of starch into glucose.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Structural Analogs in the Neoflavonoid Family
Neoflavonoids are classified into two groups: the dalbergin group (4-phenylcoumarins) and the latifolin group (diphenyl allyl compounds) . Below is a structural and functional comparison of this compound with key analogs:
Structural Insights :
- 4-Methoxydalbergione differs from this compound by replacing the hydroxyl group with a methoxy group, enhancing its lipophilicity and anti-glioma potency .
- O-Methylthis compound exhibits reduced aqueous solubility compared to this compound due to additional methylation, impacting bioavailability .
Solubility and Physicochemical Properties
This compound’s solubility varies significantly with solvent systems, as shown below (data from Dalbergia sissoo extracts):
Solvent System | Solubility (mg/mL) | Preferential Solvation | Reference |
---|---|---|---|
Water | 0.12 | Low | |
Methanol | 2.45 | High | |
Ethanol-Water (1:1) | 1.78 | Moderate | |
Ionic Liquids | 3.50 | High (via H-bonding) |
Key Findings :
- This compound’s solubility in ionic liquids (e.g., [BMIM][BF₄]) is 29-fold higher than in water, attributed to strong hydrogen-bonding interactions .
- Structural analogs like O-Methylthis compound show 40% lower solubility in methanol due to increased hydrophobicity .
Anti-Cancer Efficacy:
Anti-Osteoporotic Activity:
Compound | Model | Effect vs. Control | Reference |
---|---|---|---|
This compound | Ovariectomized rats | ↑ Bone density (92% of estradiol) | |
Synthetic this compound Analogues | In vitro osteoblasts | ↑ Alkaline phosphatase activity |
Notable Trends:
Biological Activity
Dalbergin is a neoflavonoid compound primarily derived from various species of the genus Dalbergia, particularly Dalbergia odorifera. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The exploration of this compound's potential therapeutic applications is ongoing, with significant findings emerging from various studies.
Chemical Structure and Properties
This compound is characterized by its neoflavonoid structure, which lacks a hydroxyl group at the second position of the molecule. This structural feature contributes to its unique biological activities. The molecular formula of this compound is C₁₅H₁₂O₄, and its chemical structure can be represented as follows:
Anticancer Properties
This compound has demonstrated significant anticancer effects in various studies. For instance, research on the T47D breast cancer cell line revealed that this compound exhibits cytotoxic effects, inhibiting cell viability and inducing apoptosis. The study indicated that this compound could be a potential candidate for breast cancer treatment due to its ability to trigger apoptotic pathways in cancer cells .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have shown that this compound possesses activity against bacteria and fungi, making it a promising agent for developing new antimicrobial therapies. Its effectiveness against Mycobacterium tuberculosis has also been highlighted, suggesting its potential role in treating tuberculosis .
Anti-inflammatory Effects
This compound's anti-inflammatory properties have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it an attractive candidate for further research in this area .
Antioxidant Activity
The antioxidant capacity of this compound has been confirmed through various assays. It scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage and related diseases. This property underlines its potential use in formulations aimed at combating oxidative stress-related conditions .
In Vitro and In Vivo Studies
Recent studies have employed both in vitro and in vivo models to assess the biological efficacy of this compound:
- In Vitro Studies : Various cell lines have been used to evaluate the cytotoxic effects of this compound. For example, HepG2 liver cancer cells showed significant sensitivity to this compound treatment, indicating its potential for hepatocellular carcinoma (HCC) therapy .
- In Vivo Studies : Animal models have been utilized to study the pharmacokinetics and biodistribution of this compound-loaded nanoparticles, revealing enhanced targeting capabilities when modified with galactose for liver-targeted delivery .
Case Studies
- Breast Cancer Treatment : A study on T47D cells demonstrated that this compound effectively decreased cell viability by inducing apoptosis through caspase activation pathways.
- Tuberculosis Treatment : Another study highlighted the compound's inhibitory effects on Mycobacterium tuberculosis, suggesting its utility as a natural therapeutic agent against this pathogen.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing dalbergin, and how do structural modifications impact its bioactivity?
this compound (C₁₆H₁₂O₄) is synthesized via Pechmann condensation or oxidative coupling, with purity confirmed by HPLC (>95%) and structural validation using NMR (¹H/¹³C) and mass spectrometry . Modifications at the 6-hydroxy and 7-methoxy groups alter anti-osteoporotic activity; for example, methylation at position 6 enhances binding affinity to osteoclast targets by 1.8-fold . Basic characterization should include elemental analysis, melting point determination, and spectroscopic data to establish identity and purity .
Q. How do solubility properties of this compound influence experimental design in pharmacological studies?
this compound exhibits low aqueous solubility (0.12 mg/mL at 25°C) but improved solubility in DMSO (22 mg/mL) or ethanol (8.5 mg/mL) . For in-vitro assays, stock solutions should be prepared in DMSO followed by dilution in culture media (final DMSO <0.1% to avoid cytotoxicity). Solubility data must be validated using UV-Vis spectrophotometry or HPLC to ensure compound stability .
Q. What are the key pharmacological targets and mechanisms of this compound in preclinical models?
this compound inhibits NF-κB and MAPK pathways, reducing pro-inflammatory cytokines (IL-6, TNF-α) by 40–60% in murine macrophages . It also suppresses RANKL-induced osteoclastogenesis (IC₅₀ = 12 μM) via downregulation of TRAP and cathepsin K . Researchers should prioritize dose-response assays (1–50 μM) and include positive controls (e.g., alendronate for anti-osteoporotic studies) .
Advanced Research Questions
Q. How can pharmacokinetic challenges of this compound be addressed using nanoparticle delivery systems?
PLGA nanoparticles (size: 180–220 nm, PDI <0.2) loaded with this compound improve bioavailability by 3.5-fold compared to free drug, with sustained release over 72 hours (in-vitro) . Key parameters include drug-polymer ratio (1:10 w/w) and surface modification (e.g., galactose ligands for hepatic targeting). Validate using dialysis membrane dissolution tests and LC-MS/MS for quantification .
Q. What methodological strategies resolve contradictions in this compound’s solubility data across different solvent systems?
Discrepancies in solubility (e.g., 6.7 mg/mL in methanol vs. 4.2 mg/mL in acetone ) arise from solvent polarity and hydrogen-bonding capacity. Use Hansen solubility parameters (δD, δP, δH) to model preferential solvation. Combine experimental measurements (shake-flask method) with molecular dynamics simulations to predict solubility in ternary solvent mixtures .
Q. How can molecular docking and QSAR studies optimize this compound derivatives for specific therapeutic targets?
Perform docking (AutoDock Vina) against crystallographic structures (e.g., COX-2 PDB: 5KIR) to identify critical binding residues (e.g., Arg120, Tyr355). QSAR models using descriptors like logP and polar surface area predict anti-cancer activity (R² >0.85) . Validate with in-vitro cytotoxicity assays (HepG2 cells) and apoptosis markers (caspase-3/7) .
Q. What experimental controls are critical when evaluating this compound’s anti-proliferative effects in heterogeneous cell lines?
Include:
- Negative controls : Untreated cells and vehicle (DMSO).
- Positive controls : Doxorubicin (IC₅₀ = 0.5 μM) or cisplatin.
- Metabolic interference controls : Measure ATP levels (CellTiter-Glo) to rule out false positives from cytotoxicity .
Q. Data Management and Reproducibility
Q. How to ensure reproducibility of this compound’s anti-osteoporotic activity across different laboratories?
- Document synthesis protocols (e.g., reaction time, temperature) in Supplementary Information .
- Share raw data (NMR spectra, HPLC chromatograms) via repositories like Zenodo with DOI links .
- Use standardized osteoclast differentiation assays (e.g., RAW 264.7 cells + 50 ng/mL RANKL for 5 days) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound analogs?
Apply nonlinear regression (log-inhibitor vs. response) in GraphPad Prism to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (p <0.05). Report effect sizes (Cohen’s d) and confidence intervals .
Properties
IUPAC Name |
6-hydroxy-7-methoxy-4-phenylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-15-9-14-12(7-13(15)17)11(8-16(18)20-14)10-5-3-2-4-6-10/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZELSOYQOIUPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331943 | |
Record name | Dalbergin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482-83-7 | |
Record name | Dalbergin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dalbergin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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